Cas no 1314939-89-3 (1-Chloro-3-fluoro-5-(methylsulfanyl)benzene)
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene
- 3-CHLORO-5-FLUOROPHENYL METHYL SULFIDE
- (3-Chloro-5-fluorophenyl)(methyl)sulfane
- 1-chloro-3-fluoro-5-methylsulfanylbenzene
- Z0087
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- MDL: MFCD11617777
- Inchi: 1S/C7H6ClFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
- InChI Key: SKGMMAGHGPUATF-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1)SC)F
Computed Properties
- Exact Mass: 175.9862772g/mol
- Monoisotopic Mass: 175.9862772g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 25.3
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01DOA6-5g |
3-Chloro-5-fluorophenyl methyl sulfide |
1314939-89-3 | 95% | 5g |
$1130.00 | 2025-02-12 | |
| Aaron | AR01DOA6-5g |
3-Chloro-5-fluorophenyl methyl sulfide |
1314939-89-3 | 95% | 5g |
$1130.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265352-500mg |
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene |
1314939-89-3 | 97% | 500mg |
¥2562.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265352-1g |
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene |
1314939-89-3 | 97% | 1g |
¥4266.00 | 2024-08-09 | |
| Advanced ChemBlocks | N25740-250MG |
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene |
1314939-89-3 | 95% | 250MG |
$135 | 2023-09-15 | |
| Advanced ChemBlocks | N25740-1G |
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene |
1314939-89-3 | 95% | 1G |
$275 | 2023-09-15 | |
| Advanced ChemBlocks | N25740-5G |
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene |
1314939-89-3 | 95% | 5G |
$980 | 2023-09-15 | |
| Aaron | AR01DOA6-500mg |
3-Chloro-5-fluorophenyl methyl sulfide |
1314939-89-3 | 500mg |
$307.00 | 2023-12-16 | ||
| Aaron | AR01DOA6-1g |
3-Chloro-5-fluorophenyl methyl sulfide |
1314939-89-3 | 95% | 1g |
$376.00 | 2025-02-12 | |
| Ambeed | A513381-100mg |
(3-Chloro-5-fluorophenyl)(methyl)sulfane |
1314939-89-3 | 97% | 100mg |
$70.0 | 2025-03-05 |
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Suppliers
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene
Introduction to 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS No. 1314939-89-3)
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene, identified by its Chemical Abstracts Service (CAS) number 1314939-89-3, is a fluorinated aromatic compound featuring a chloro and a methylsulfanyl substituent. This unique molecular structure positions it as a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both fluorine and chlorine atoms enhances its reactivity, making it a versatile building block for further functionalization.
The compound belongs to the class of halogenated benzenes, which have been extensively studied due to their broad utility in medicinal chemistry. The fluorine atom at the 3-position introduces electron-withdrawing properties, influencing the electronic distribution across the aromatic ring. This feature is particularly significant in drug design, where fluorine substitution can modulate metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro group at the 1-position further contributes to the compound's reactivity, enabling nucleophilic aromatic substitution reactions that are pivotal in constructing more complex molecules.
Recent advancements in computational chemistry have highlighted the importance of such halogenated aromatics in designing novel therapeutic agents. Studies indicate that compounds with multiple halogen substituents, like 1-chloro-3-fluoro-5-(methylsulfanyl)benzene, often exhibit enhanced bioactivity compared to their unsubstituted counterparts. This has spurred interest in exploring its potential applications in treating various diseases, including cancer and infectious disorders.
In the realm of pharmaceutical research, 1-chloro-3-fluoro-5-(methylsulfanyl)benzene has been utilized as a precursor in synthesizing kinase inhibitors and other small-molecule drugs. The methylsulfanyl group at the 5-position adds another layer of functional diversity, allowing for further derivatization into pharmacologically relevant scaffolds. For instance, researchers have demonstrated its role in generating analogs with improved pharmacokinetic profiles by leveraging its reactive sites for selective modifications.
The compound's reactivity also makes it a candidate for material science applications. Fluorinated aromatics are known for their thermal stability and resistance to chemical degradation, properties that are highly sought after in high-performance materials. By incorporating 1-chloro-3-fluoro-5-(methylsulfanyl)benzene into polymer formulations or liquid crystals, scientists aim to develop materials with enhanced durability and functionality.
From an industrial perspective, the synthesis of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene presents both challenges and opportunities. While modern synthetic methodologies have improved efficiency, optimizing yield and purity remains a key focus. Catalytic processes, such as transition-metal-catalyzed cross-coupling reactions, have shown promise in streamlining its production while minimizing waste. These green chemistry approaches align with global efforts to promote sustainable manufacturing practices.
The pharmaceutical industry's demand for fluorinated intermediates continues to drive innovation in synthetic routes for 1-chloro-3-fluoro-5-(methylsulfanyl)benzene. Collaborative efforts between academia and industry are yielding novel methodologies that enhance scalability and cost-effectiveness. Such developments not only accelerate drug discovery but also contribute to reducing environmental impact through more efficient processes.
Looking ahead, the potential applications of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene are expected to expand with ongoing research. Its unique structural features make it a promising candidate for developing next-generation therapeutics targeting resistant pathogens or rare diseases. Additionally, its role in advanced materials underscores its versatility beyond traditional pharmaceutical uses.
In conclusion, 1-chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS No. 1314939-89-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural attributes and reactivity profile position it as a critical intermediate in drug development and material science. As research progresses, its applications are likely to grow, reinforcing its importance in modern chemistry.
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